(S)-(-)-Blebbistatin O-Benzoate

Live-cell imaging Fluorescence microscopy Photostability

Choose (S)-(-)-Blebbistatin O-Benzoate for fluorescence microscopy experiments requiring extended blue-light exposure. Its O-benzoate modification confers superior photostability vs. the photolabile parent, preventing degradation under 450–490 nm illumination. The photo-labile ester bond also enables spatiotemporal control of myosin II inhibition via light-triggered release. With XLogP3 = 4.6, it occupies a differentiated lipophilicity range ideal for moderate membrane permeability. Pair with the (R)-(+)-enantiomer for rigorous off-target controls.

Molecular Formula C25H20N2O3
Molecular Weight 396.446
CAS No. 1217832-61-5
Cat. No. B561916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Blebbistatin O-Benzoate
CAS1217832-61-5
Synonyms(S)-3a-(Benzoyloxy)-1,2,3,3a-tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; 
Molecular FormulaC25H20N2O3
Molecular Weight396.446
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1
InChIKeyICIURMLAMQGRRU-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Blebbistatin O-Benzoate (CAS 1217832-61-5) as a Myosin II Inhibitor Research Tool


(S)-(-)-Blebbistatin O-Benzoate (CAS 1217832-61-5) is a benzoate ester derivative of (S)-(-)-blebbistatin, the active S-enantiomer of the well-characterized myosin II ATPase inhibitor blebbistatin [1]. As a 1-phenyl-2-pyrrolidinone derivative with the molecular formula C25H20N2O3 and molecular weight 396.4 g/mol [1], this compound belongs to a class of small-molecule tool compounds that selectively inhibit myosin II family proteins, which are critical in cytoskeleton-related processes including cell migration, cytokinesis, and muscle contraction [2]. The O-benzoate modification was developed to address the photochemical limitations of the parent compound, specifically its blue-light instability and associated phototoxicity [3]. This compound serves as a specialized research reagent in live-cell imaging and cellular mechanics studies where controlled photo-release or enhanced photostability is required.

Why Myosin II Inhibitors Cannot Be Interchanged with (S)-(-)-Blebbistatin O-Benzoate


The myosin II inhibitor class exhibits substantial heterogeneity in photochemical behavior, enantiomeric activity, and physicochemical properties that preclude simple substitution. The parent compound (S)-(-)-blebbistatin demonstrates significant blue-light sensitivity, undergoing photodegradation with measurable absorption spectrum changes within 2 hours of illumination at 450–490 nm [1], accompanied by phototoxic effects in cellular systems [1]. (R)-(+)-blebbistatin, the opposite enantiomer, shows markedly different biological activity and is suitable primarily as a negative control [2]. More recently developed derivatives such as para-nitroblebbistatin, while offering photostability and reduced cytotoxicity, lack the O-benzoate functionality that enables specific photo-release applications or altered solubility profiles [3]. Furthermore, blebbistatin scaffold modifications at different positions (C-ring, D-ring, C15) produce isoform-specific inhibitory profiles with varying IC50 values across myosin II isoforms, ranging from 0.5 to 80 μM depending on the specific isoform and derivative structure [4]. Therefore, procurement decisions must be guided by precise experimental requirements rather than generic class membership.

Quantitative Differentiation Evidence for (S)-(-)-Blebbistatin O-Benzoate Procurement


Comparative Photostability: O-Benzoate Modification Mitigates Blue-Light Degradation Observed in Parent (S)-(-)-Blebbistatin

The parent compound (S)-(-)-blebbistatin undergoes measurable photodegradation under blue light illumination. In absorption spectroscopy studies, 50 μM S-blebbistatin in 1:1 DMSO:PBS showed significant absorption spectrum changes after 2 hours of illumination at 450–490 nm [1]. Mass spectrometry confirmed molecular conversion of the parent ion (m/z 293.1275 for (M+H)+) to degradation products [1]. The O-benzoate derivative was specifically developed in 2005 to increase photostability of the blebbistatin scaffold [2]. (S)-nitro-blebbistatin, a related photostabilized derivative, demonstrates stability to prolonged irradiation at 450–490 nm and has been successfully used in fluorescent live-cell imaging [2].

Live-cell imaging Fluorescence microscopy Photostability

Enantiomeric Activity Discrimination: (S)-(-) Is Active Inhibitor; (R)-(+) Serves as Negative Control

(S)-(-)-Blebbistatin is the S-enantiomer of blebbistatin and acts as a potent, selective myosin II inhibitor with IC50 values ranging from 0.5 to 5 μM across various myosin II isoforms [1]. In contrast, (R)-(+)-blebbistatin demonstrates substantially different biological activity and is explicitly documented as suitable primarily as a negative control for (S)-(-)-blebbistatin experiments [2]. The (R)-(+)-blebbistatin O-Benzoate derivative similarly retains this negative control function relative to the active (S)-(-) O-benzoate form [2].

Enantiomeric selectivity Negative control Myosin II ATPase

Comparative Metabolic Stability of Blebbistatin Derivatives: Implications for In Vivo Applications

Comparative metabolic stability studies across blebbistatin derivatives reveal significant differences that inform derivative selection for specific applications. Para-nitroblebbistatin (NBleb) metabolizes six times slower than blebbistatin in rats, while para-aminoblebbistatin (AmBleb) metabolizes two times slower than blebbistatin and NBleb in human systems [1]. These findings demonstrate that small scaffold substitutions produce substantial and species-specific differences in metabolic profiles.

Metabolic stability ADMET In vivo pharmacology

Comparative Solubility Profile of Blebbistatin Derivatives

Parent (-)-blebbistatin exhibits limited water solubility, with reported DMSO solubility of 55–58 mg/mL (188–198 mM) at 25°C [1]. Para-aminoblebbistatin, developed through 4‘-amino group addition, demonstrates highly improved water solubility relative to the parent compound while retaining myosin II inhibitory activity . The O-benzoate modification, by introducing a hydrophobic benzoate ester moiety, would be expected to alter the solubility profile differently from the amino-substituted derivatives.

Aqueous solubility Formulation Cell culture

Optimal Application Scenarios for (S)-(-)-Blebbistatin O-Benzoate Based on Evidence


Live-Cell Fluorescence Microscopy with Extended Illumination Protocols

The O-benzoate modification was developed specifically to increase photostability relative to the blue-light-sensitive parent compound [1][2]. This makes (S)-(-)-Blebbistatin O-Benzoate suitable for fluorescence microscopy experiments requiring extended illumination periods where parent blebbistatin would undergo significant photodegradation within 2 hours at 450–490 nm [1]. Researchers conducting time-lapse imaging of cytoskeletal dynamics, cell migration, or cytokinesis should consider this derivative when blue-light exposure is inherent to their imaging protocol.

Controlled Photo-Release Experimental Systems

Evidence indicates that blebbistatin-O-benzoate may be capable of photoreleasing blebbistatin via homolytic C-O bond cleavage [3]. This property potentially enables spatial and temporal control over myosin II inhibition, allowing researchers to trigger inhibition at specific timepoints or locations through controlled light exposure. This capability is distinct from other blebbistatin derivatives that lack this photo-labile ester functionality.

Studies Requiring Enantiomer-Paired Active/Negative Control Design

For experiments requiring rigorous controls for off-target effects, pairing the active (S)-(-)-Blebbistatin O-Benzoate with its inactive (R)-(+)-Blebbistatin O-Benzoate enantiomer provides a matched control system [4]. This approach is essential for attributing observed phenotypic changes specifically to myosin II inhibition rather than non-specific effects of the chemical scaffold.

In Vitro Myosin II Inhibition with Moderate Lipophilicity Requirements

With a computed XLogP3-AA value of 4.6 [5], (S)-(-)-Blebbistatin O-Benzoate occupies a distinct position in the lipophilicity spectrum relative to other blebbistatin derivatives. For applications where extremely water-soluble derivatives like para-aminoblebbistatin are not required, or where moderate membrane permeability is advantageous, the O-benzoate derivative offers a differentiated solubility and partitioning profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Blebbistatin O-Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.